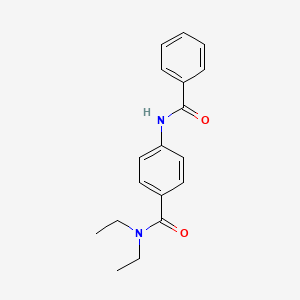![molecular formula C14H11Cl2N3OS B5723852 4-({[(2,3-dichlorophenyl)amino]carbonothioyl}amino)benzamide](/img/structure/B5723852.png)
4-({[(2,3-dichlorophenyl)amino]carbonothioyl}amino)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-({[(2,3-dichlorophenyl)amino]carbonothioyl}amino)benzamide, also known as DAPT, is a small molecule inhibitor that has been widely used in scientific research. DAPT has been shown to inhibit the activity of γ-secretase, an enzyme that cleaves amyloid precursor protein (APP) to produce amyloid beta peptides, which are implicated in the pathogenesis of Alzheimer's disease.
作用机制
4-({[(2,3-dichlorophenyl)amino]carbonothioyl}amino)benzamide inhibits the activity of γ-secretase by binding to the active site of the enzyme. This prevents the cleavage of APP to produce amyloid beta peptides, which are toxic to neurons and can lead to the formation of amyloid plaques in the brain. 4-({[(2,3-dichlorophenyl)amino]carbonothioyl}amino)benzamide also inhibits the cleavage of Notch receptors, which are involved in cell differentiation and development.
Biochemical and Physiological Effects
4-({[(2,3-dichlorophenyl)amino]carbonothioyl}amino)benzamide has been shown to reduce the production of amyloid beta peptides in vitro and in vivo, and to reduce the formation of amyloid plaques in animal models of Alzheimer's disease. 4-({[(2,3-dichlorophenyl)amino]carbonothioyl}amino)benzamide has also been shown to affect the differentiation and proliferation of various cell types, including neural stem cells and cancer cells.
实验室实验的优点和局限性
4-({[(2,3-dichlorophenyl)amino]carbonothioyl}amino)benzamide is a potent and selective inhibitor of γ-secretase, making it a valuable tool for studying the role of this enzyme in various biological processes. However, 4-({[(2,3-dichlorophenyl)amino]carbonothioyl}amino)benzamide has some limitations, including its toxicity at high concentrations and its potential off-target effects on other enzymes. In addition, 4-({[(2,3-dichlorophenyl)amino]carbonothioyl}amino)benzamide may not be effective in all experimental systems, and alternative inhibitors may be needed in some cases.
未来方向
Future research on 4-({[(2,3-dichlorophenyl)amino]carbonothioyl}amino)benzamide and other γ-secretase inhibitors could focus on developing more potent and selective inhibitors, as well as exploring their potential therapeutic applications for Alzheimer's disease and other neurodegenerative disorders. In addition, further studies could investigate the role of γ-secretase in other biological processes, such as cancer and stem cell differentiation, and the potential use of γ-secretase inhibitors in these areas.
合成方法
4-({[(2,3-dichlorophenyl)amino]carbonothioyl}amino)benzamide can be synthesized using a multi-step process, starting with the reaction of 2,3-dichloroaniline with thiophosgene to produce 2,3-dichlorophenyl isothiocyanate. This intermediate is then reacted with 4-aminobenzoic acid to produce 4-({[(2,3-dichlorophenyl)amino]carbonothioyl}amino)benzoic acid, which is then converted to 4-({[(2,3-dichlorophenyl)amino]carbonothioyl}amino)benzamide by reaction with thionyl chloride and 4-aminobenzamide.
科学研究应用
4-({[(2,3-dichlorophenyl)amino]carbonothioyl}amino)benzamide has been widely used in scientific research to study the role of γ-secretase in various biological processes. It has been shown to inhibit the cleavage of APP to produce amyloid beta peptides, which are implicated in the pathogenesis of Alzheimer's disease. 4-({[(2,3-dichlorophenyl)amino]carbonothioyl}amino)benzamide has also been used to study the role of γ-secretase in the Notch signaling pathway, which is involved in cell differentiation and development.
属性
IUPAC Name |
4-[(2,3-dichlorophenyl)carbamothioylamino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2N3OS/c15-10-2-1-3-11(12(10)16)19-14(21)18-9-6-4-8(5-7-9)13(17)20/h1-7H,(H2,17,20)(H2,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCLUFERNEWXDPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)NC(=S)NC2=CC=C(C=C2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[(2,3-Dichlorophenyl)carbamothioyl]amino}benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(4-fluorophenyl)-4-{[4-(methylthio)phenyl]carbonothioyl}piperazine](/img/structure/B5723770.png)

![N-(4-ethylphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide](/img/structure/B5723796.png)
![2-methoxy-4-[(4-methyl-1-piperazinyl)methyl]-6-nitrophenol](/img/structure/B5723798.png)
![N'-{[2-(4-methoxyphenyl)acetyl]oxy}-3-pyridinecarboximidamide](/img/structure/B5723806.png)


![N'-{[1-(4-chlorobenzyl)-3-phenyl-1H-pyrazol-4-yl]methylene}-1-methyl-1H-indole-3-carbohydrazide](/img/structure/B5723842.png)


![methyl 4-({[(4-chlorophenyl)thio]acetyl}amino)benzoate](/img/structure/B5723865.png)
![2-[(4-ethoxyphenyl)amino]benzo-1,4-quinone](/img/structure/B5723867.png)

